molecular formula C9H8F5NO2 B11859739 Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11859739
M. Wt: 257.16 g/mol
InChI Key: VLESPHFHZXFBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: is an organofluorine compound that features a pyrrole ring substituted with a perfluoroethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable perfluoroalkylating agent.

    Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carbinol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may also serve as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In chemical reactions, the perfluoroethyl group can stabilize reactive intermediates, influencing the reaction pathway and product distribution. In biological systems, the fluorinated group can enhance the compound’s interaction with biological targets, potentially leading to increased efficacy and selectivity.

Comparison with Similar Compounds

    Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.

    Methyl 4-(perfluoroethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and resistance to metabolic degradation. This makes it particularly valuable in applications where stability and specific interactions are crucial.

Properties

Molecular Formula

C9H8F5NO2

Molecular Weight

257.16 g/mol

IUPAC Name

ethyl 4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H8F5NO2/c1-2-17-7(16)6-3-5(4-15-6)8(10,11)9(12,13)14/h3-4,15H,2H2,1H3

InChI Key

VLESPHFHZXFBSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.